(prop-2-yn-1-yl)amine CAS No. 1241240-69-6](/img/structure/B3019738.png)
[1-(2-Methoxyphenyl)ethyl](methyl)(prop-2-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine: is an organic compound that features a unique structure combining a methoxyphenyl group, an ethyl chain, a methyl group, and a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate [2-Methoxyphenyl]ethanol, which is then subjected to a series of reactions including alkylation, amination, and propargylation to introduce the prop-2-yn-1-yl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the propargylation step, ensuring efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Industry: In the materials science industry, the compound may be used in the synthesis of polymers or as a precursor for advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages in biological systems.
Comparación Con Compuestos Similares
- 1-(2-Methoxyphenyl)ethylamine
- 1-(2-Methoxyphenyl)ethylamine
- 1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine
Uniqueness: The presence of both the methoxyphenyl group and the prop-2-yn-1-yl group in 1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine provides a unique combination of electronic and steric properties, making it a versatile intermediate in organic synthesis. This dual functionality allows for diverse chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-5-10-14(3)11(2)12-8-6-7-9-13(12)15-4/h1,6-9,11H,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMGALROPFEEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3019655.png)
![3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B3019657.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)
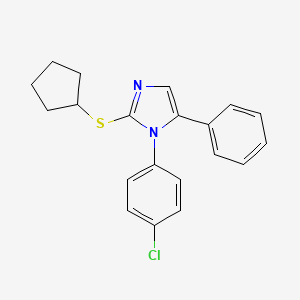
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3019662.png)
![ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate](/img/structure/B3019663.png)
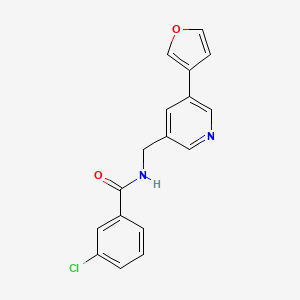
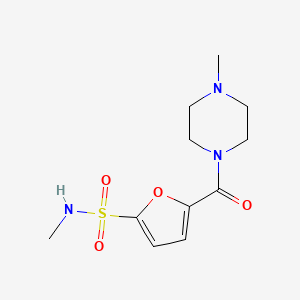
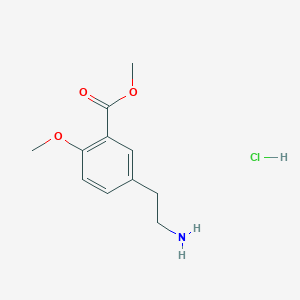
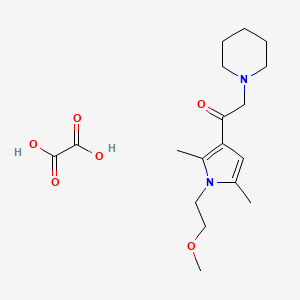
![4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B3019671.png)
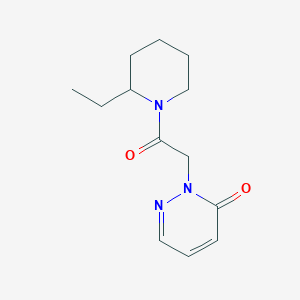

![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)
